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2-Benzyl-3H-imidazo[4,5-c]pyridine

Cat. No.: B1507747
CAS No.: 2654-13-9
M. Wt: 209.25 g/mol
InChI Key: HRQRBCRHCRDWMJ-UHFFFAOYSA-N
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Description

Contextual Significance of Imidazo[4,5-c]pyridine Scaffolds in Medicinal Chemistry Research

The imidazo[4,5-c]pyridine scaffold is a crucial pharmacophore in the development of novel therapeutic agents. Its structural similarity to purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities. nih.gov

Imidazo[4,5-c]pyridine derivatives have been investigated for their potential in treating a variety of diseases. Research has demonstrated their activity as:

Antimycobacterial agents: Certain derivatives have shown significant activity against Mycobacterium tuberculosis. rsc.org

Kinase inhibitors: Novel imidazo[4,5-c]pyridin-2-one derivatives have been identified as inhibitors of Src family kinases, which are implicated in the growth of glioblastoma. nih.gov

Antiviral agents: Some imidazo[4,5-c]pyridines have been found to be active against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for the hepatitis C virus. nih.gov

Antifungal agents: Derivatives of imidazo[4,5-c]pyridine are being explored for their potential to treat fungal infections by targeting enzymes like glucosamine-6-phosphate synthase. nih.gov

The versatility of the imidazo[4,5-c]pyridine scaffold makes it a valuable starting point for the design and synthesis of new drugs.

Isomeric Considerations: Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine Systems in Research

The imidazopyridine class comprises several isomeric forms, with imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines being the most extensively studied. The key difference between these isomers lies in the position of the nitrogen atom in the pyridine (B92270) ring relative to the fused imidazole (B134444) ring. This seemingly minor structural variation can significantly impact the molecule's chemical properties and biological activity.

For instance, both imidazo[4,5-c] and imidazo[4,5-b]pyridine derivatives have been explored as antimicrobial agents. nih.gov However, the specific substitutions and their placement on the scaffold determine the potency and spectrum of activity. Alkylation of the core structures can lead to different regioisomers, further influencing their biological profiles. nih.gov

Similarly, research into antimitotic agents has involved the synthesis and evaluation of both imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates, highlighting the exploration of both isomeric systems in cancer research. acs.org The synthesis of these distinct isomers often requires different starting materials and reaction conditions. For example, imidazo[4,5-c]pyridines are typically synthesized from 3,4-diaminopyridine (B372788), while imidazo[4,5-b]pyridines are derived from 2,3-diaminopyridine (B105623). nih.gov

Overview of Research Trajectories for Imidazo[4,5-c]pyridine Derivatives

Research on imidazo[4,5-c]pyridine derivatives is a dynamic and expanding field. Current research trajectories are focused on several key areas:

Discovery of novel therapeutic agents: A primary focus is the synthesis and evaluation of new imidazo[4,5-c]pyridine derivatives with potential applications in treating a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions. rsc.orgnih.gov

Structure-Activity Relationship (SAR) studies: Researchers are systematically modifying the imidazo[4,5-c]pyridine scaffold to understand how different substituents and their positions affect biological activity. rsc.org This knowledge is crucial for designing more potent and selective drug candidates.

Development of efficient synthetic methodologies: The development of novel and efficient synthetic routes to construct the imidazo[4,5-c]pyridine core and its derivatives is an ongoing area of research. This includes the use of new catalysts and reaction conditions to improve yields and reduce reaction times. nih.gov

The continued exploration of the imidazo[4,5-c]pyridine scaffold holds significant promise for the discovery of new and effective medicines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11N3 B1507747 2-Benzyl-3H-imidazo[4,5-c]pyridine CAS No. 2654-13-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c1-2-4-10(5-3-1)8-13-15-11-6-7-14-9-12(11)16-13/h1-7,9H,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQRBCRHCRDWMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(N2)C=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20734557
Record name 2-Benzyl-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2654-13-9
Record name 2-Benzyl-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Benzyl 3h Imidazo 4,5 C Pyridine and Its Structural Analogues

Classical Synthetic Approaches for Imidazo[4,5-c]pyridine Ring System Formation

Traditional methods for constructing the imidazo[4,5-c]pyridine ring system have laid the groundwork for the development of more advanced synthetic protocols. These approaches primarily rely on the condensation and cyclization of appropriately substituted pyridine (B92270) precursors.

Condensation Reactions with 3,4-Diaminopyridine (B372788) Precursors

A cornerstone in the synthesis of imidazo[4,5-c]pyridines is the use of 3,4-diaminopyridine as a key building block. sigmaaldrich.comchemicalbook.com This precursor readily undergoes condensation reactions with various electrophilic partners to form the desired fused heterocyclic system.

One of the most common methods involves the reaction of 3,4-diaminopyridine with carboxylic acids or their derivatives. mdpi.com For instance, the reaction with formic acid leads to the formation of the parent imidazo[4,5-c]pyridine. mdpi.com Similarly, condensation with other carboxylic acids or their equivalents provides a straightforward route to 2-substituted imidazo[4,5-c]pyridines. mdpi.com A notable example is the synthesis of 2-(substituted-phenyl)imidazo[4,5-c]pyridine analogues, which was achieved by reacting 3,4-diaminopyridine with the sodium bisulfite adduct of the corresponding benzaldehydes. nih.gov

Another classical approach involves the condensation of 3,4-diaminopyridine with aldehydes under oxidative conditions to furnish the imidazo[4,5-c]pyridine core. mdpi.com

Cyclocondensation Strategies

Cyclocondensation reactions represent another fundamental strategy for the formation of the imidazo[4,5-c]pyridine ring system. These reactions typically involve the intramolecular cyclization of a pre-functionalized pyridine derivative.

An example of this strategy is the reductive cyclization of 2-nitro-3-aminopyridine with aldehydes. This one-step synthesis utilizes a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄) to facilitate the reduction of the nitro group and subsequent cyclization to form 3H-imidazo[4,5-b]pyridines, an isomer of the target scaffold. mdpi.comnih.gov A similar reductive cyclization using stannous chloride (SnCl₂·2H₂O) as the catalyst can be employed with ketones and 2-nitro-3-aminopyridine. nih.gov

Furthermore, the preparation of pyridines on a larger scale often involves cyclocondensation of a 1,5-dioxopentane with ammonia, showcasing the versatility of this strategy in heterocyclic synthesis. youtube.com

Modernized Synthetic Routes and Catalytic Systems

In recent years, significant advancements have been made in the synthesis of imidazopyridines, with a focus on improving efficiency, regioselectivity, and environmental sustainability. These modern routes often employ metal catalysts, microwave irradiation, and adhere to the principles of green chemistry.

Metal-Catalyzed Coupling Reactions for Imidazopyridine Synthesis

Transition-metal catalysis has revolutionized the synthesis of imidazopyridines, offering powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. nih.gov Various metals, including palladium (Pd), copper (Cu), iron (Fe), and zinc (Zn), have been successfully employed. nih.govrsc.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been instrumental in creating new C-C bonds in the synthesis of imidazopyridine derivatives. nih.gov For example, a multi-component microwave-assisted one-pot cyclization/Suzuki coupling reaction has been developed to synthesize 2,6-disubstituted-3-amino-imidazo[1,2-a]pyridines. nih.gov

Copper-catalyzed reactions are also prevalent. A copper(I)-catalyzed one-pot procedure enables the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. organic-chemistry.org This method is considered environmentally friendly and efficient. organic-chemistry.org Another approach involves a copper-catalyzed oxidative cyclization for the synthesis of formyl-substituted imidazo[1,2-a]pyridines. nih.gov Furthermore, a copper(II)-ascorbate catalyzed A3-coupling reaction in aqueous micellar media provides an efficient and "green" route to imidazo[1,2-a]pyridines. acs.org

Iron-catalyzed reactions have also been developed. For instance, an eco-friendly, one-pot, three-component approach using FeCl₃ as a catalyst under microwave irradiation has been reported for the synthesis of 2H-chromene-based imidazo[1,2-a]pyridine (B132010) derivatives. nih.gov

The table below summarizes various metal-catalyzed reactions for the synthesis of imidazopyridine derivatives.

CatalystReactantsProductReference
Pd(OAc)₂-3-vinylimidazo[1,2-a]pyridines nih.gov
CuIAldehydes, 2-aminopyridines, terminal alkynesImidazo[1,2-a]pyridines nih.gov
Cu(I)Aminopyridines, nitroolefinsImidazo[1,2-a]pyridines organic-chemistry.org
FeCl₃-2H-chromene-based imidazo[1,2-a]pyridine derivatives nih.gov
Scandium triflateTrimethylsilyl (B98337) cyanide, aldehyde, 2-aminopyridine (B139424)Imidazo[1,2-a]pyridines nih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields in the synthesis of imidazopyridines. e3s-conferences.orgsci-hub.se This method often leads to shorter reaction times and cleaner reaction profiles compared to conventional heating. researchgate.net

A notable example is the microwave-assisted, one-pot reaction of pyridines, α-bromoketones, and ammonium (B1175870) acetate (B1210297) to produce imidazo[1,2-a]-pyridines with good yields. e3s-conferences.org Another efficient protocol involves the synthesis of imidazo[1,2-a]pyridine derivatives from substituted 2-aminonicotinic acid and chloroacetaldehyde (B151913) in water as a green solvent under microwave irradiation, achieving excellent yields in a short time. connectjournals.com

Furthermore, microwave irradiation has been successfully employed in multi-component reactions for the synthesis of imidazopyridine derivatives. For instance, a three-component approach for the synthesis of imidazo[1,2-a]pyridines via the reaction of trimethylsilyl cyanide, aldehyde, and 2-aminopyridine is facilitated by microwave irradiation in the presence of scandium triflate. nih.gov

The following table highlights some examples of microwave-assisted synthesis of imidazopyridine derivatives.

ReactantsConditionsProductYieldTimeReference
Pyridine, substituted bromoacetophenones, ammonium acetate180°CImidazopyridinesGood- e3s-conferences.org
Substituted 2-aminonicotinic acid, chloroacetaldehydeWater, microwave irradiationImidazo[1,2-a]pyridine derivatives92-95%30 min connectjournals.com
Trimethylsilyl cyanide, aldehyde, 2-aminopyridineScandium triflate, microwave irradiationImidazo[1,2-a]pyridines-- nih.gov
2-aminopyridines, aldehydes, alkynesFeCl₃, microwave irradiation (60W, 100°C)2H-chromene-based imidazo[1,2-a]pyridine derivatives-15 min nih.gov

Green Chemistry Principles in Imidazopyridine Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of imidazopyridines. cup.edu.in This includes the use of environmentally benign solvents, catalysts, and reaction conditions.

Water has been explored as a green solvent for imidazopyridine synthesis. rsc.orgconnectjournals.com For example, a rapid, metal-free synthesis of imidazo[1,2-a]pyridines has been achieved in water under ambient conditions. rsc.org The use of water as a solvent not only reduces the environmental impact but also simplifies the workup procedure. rsc.org

Ionic liquids have also been investigated as environmentally friendly reaction media for the synthesis of imidazopyridines. cup.edu.in The use of imidazolium-based ionic liquids has shown promise, with the alkyl side chain of the ionic liquid playing a crucial role in product formation. cup.edu.in

Furthermore, multicomponent reactions (MCRs) are considered a green synthetic tool due to their high atom economy and reduction of waste. nih.gov The Groebke–Blackburn–Bienaymé (GBB) three-component reaction, for instance, has been utilized for the synthesis of imidazo[1,2-a]pyridines in green solvents like eucalyptol. researchgate.net

The development of catalyst-free protocols also aligns with green chemistry principles. A catalyst-free, microwave-assisted synthesis of imidazo[1,2-a]pyridine derivatives in water has been reported, offering a simple, efficient, and environmentally benign method. connectjournals.com

Regioselective Synthesis of N-Substituted 2-Benzyl-3H-imidazo[4,5-c]pyridine Derivatives

The imidazo[4,5-c]pyridine system contains three nitrogen atoms, two in the imidazole (B134444) ring (N1 and N3) and one in the pyridine ring (N5). The presence of a mobile hydrogen atom on the imidazole nitrogen leads to tautomerism between the 1H and 3H forms. When the imidazole nitrogen is substituted with a group other than hydrogen, this tautomerism is resolved, leading to the possibility of multiple regioisomers upon further substitution. The nitrogen atom of the pyridine ring (N5) is also a potential site for alkylation.

The alkylation of the this compound scaffold presents a significant challenge in controlling regioselectivity. The acidic nature of the N-H proton in the imidazole ring allows for deprotonation and subsequent alkylation. However, the pyridine nitrogen (N5) can also be alkylated, leading to a mixture of products.

Research has shown that the N-alkylation of 2-(substituted-phenyl)imidazo[4,5-c]pyridines with reagents like benzyl (B1604629) bromides or butyl bromide under basic conditions, such as potassium carbonate in dimethylformamide (DMF), predominantly yields the N5-substituted regioisomers. nih.govchemrxiv.org This selectivity is a key consideration in the synthesis of specific derivatives. The structural assignment of these N5-regioisomers is typically confirmed using advanced spectroscopic techniques, such as 2D Nuclear Overhauser Effect Spectroscopy (NOESY), which can show correlations between the N-CH₂ protons of the introduced alkyl group and the protons at the C4 and C6 positions of the pyridine ring. chemrxiv.org

The reaction conditions, including the choice of base and solvent, play a crucial role in directing the alkylation to a specific nitrogen atom. For instance, studies on the related indazole scaffold have demonstrated that the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can favor N1-alkylation, while other conditions might lead to N2-alkylation, highlighting the impact of steric and electronic effects on the reaction outcome. dntb.gov.ua While direct studies on this compound are specific, the principles from related heterocyclic systems provide valuable insights into controlling the regioselectivity of N-alkylation.

Phase-transfer catalysis (PTC) has emerged as a powerful and environmentally friendly technique for the N-alkylation of heterocyclic compounds. nih.govbeilstein-journals.org This method facilitates the reaction between reactants present in two immiscible phases (typically solid-liquid or liquid-liquid) by using a phase-transfer agent, such as a quaternary ammonium salt, to carry the nucleophile from one phase to another. nih.gov

In the context of imidazo[4,5-c]pyridine synthesis, PTC is particularly useful for N-alkylation reactions. For the related imidazo[4,5-b]pyridine system, N-alkylation has been successfully carried out using benzyl chloride in the presence of potassium carbonate as the base, DMF as the solvent, and tetra-n-butylammonium bromide (TBAB) as the phase-transfer catalyst. google.com This approach offers several advantages, including the use of inexpensive inorganic bases, milder reaction conditions, and often improved yields and selectivity. nih.govbeilstein-journals.org

The mechanism involves the transfer of the deprotonated imidazole anion from the solid phase (formed by reaction with K₂CO₃) into the organic solvent by the quaternary ammonium cation (e.g., TBA⁺). This ion pair is more soluble and reactive in the organic phase, allowing for efficient alkylation by the alkyl halide. nih.gov The development of continuous flow processes using PTC further enhances safety and scalability by overcoming heat and mass transfer limitations often seen in batch processes. nih.gov

Table 1: N-Alkylation Reaction Conditions for Imidazopyridine Scaffolds

PrecursorAlkylating AgentBase / SolventCatalystMajor ProductReference
2-(Substituted-phenyl)imidazo[4,5-c]pyridines4-Chlorobenzyl bromideK₂CO₃ / DMFNoneN⁵-Regioisomer nih.gov
6-Bromo-2-furyl-3H-imidazo[4,5-b]pyridineBenzyl chlorideK₂CO₃ / DMFTBAB3-Benzyl Isomer google.com

Note: This table is interactive and can be sorted by column.

Strategies for Benzyl Moiety Introduction at the 2-Position

The introduction of the benzyl group at the C2 position is a crucial step in the synthesis of the parent compound, this compound. The most prevalent and established method for constructing the 2-substituted imidazo[4,5-c]pyridine core is the condensation reaction between 3,4-diaminopyridine and a suitable carboxylic acid or its derivative. google.com This approach is analogous to the well-known Phillips-Ladenburg synthesis of benzimidazoles. chemrxiv.org

To synthesize this compound, the required precursors are 3,4-diaminopyridine and phenylacetic acid. The reaction typically involves heating the two components, often in the presence of a dehydrating agent or a high-boiling solvent, to facilitate the cyclocondensation.

Table 2: Common Condensation Conditions for Imidazole Ring Formation

Diamine PrecursorCarbonyl PrecursorReaction ConditionsProduct TypeReference
3,4-DiaminopyridinePhenylacetic AcidHeat, dehydrating agent (e.g., PPA)This compound google.com (by analogy)
3,4-DiaminopyridineSubstituted BenzaldehydesNa₂S₂O₅ adduct, DMF2-Phenyl-5H-imidazo[4,5-c]pyridine nih.gov
o-PhenylenediamineMercaptoacetic Acid4N HCl, reflux2-Mercaptomethyl-1H-benzimidazole chemrxiv.org

Note: This table is interactive and can be sorted by column.

While the condensation with aldehydes is frequently used to produce 2-aryl derivatives, the use of carboxylic acids like phenylacetic acid is the direct route to 2-alkyl or 2-benzyl substituted systems. nih.govgoogle.com The reaction proceeds through the initial formation of an amide intermediate, followed by an intramolecular cyclization and dehydration to form the imidazole ring. Variations of this method may employ derivatives of phenylacetic acid, such as esters or acid chlorides, to potentially achieve higher yields or milder reaction conditions.

Advanced Spectroscopic and Structural Elucidation of 2 Benzyl 3h Imidazo 4,5 C Pyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 2-benzyl-3H-imidazo[4,5-c]pyridine derivatives in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.

¹H NMR spectroscopy of this compound derivatives reveals characteristic signals for the protons of the imidazo[4,5-c]pyridine core, the benzyl (B1604629) group, and any substituents. The chemical shifts (δ) of these protons are influenced by their electronic environment and proximity to other functional groups.

For instance, in 3-benzyl-2-p-tolylimidazo[1,2-a]pyridine, the methylene (B1212753) protons of the benzyl group appear as a singlet at 4.52 ppm. rsc.org The aromatic protons of the tolyl and imidazopyridine rings resonate in the range of 6.72 to 7.68 ppm. rsc.org Similarly, for 3-benzyl-2-phenylimidazo[1,2-a]pyridine, the methylene protons are observed at 4.51 ppm, and the aromatic protons show a complex multiplet pattern between 6.73 and 7.73 ppm. rsc.org

The substitution pattern on the benzyl or imidazopyridine rings significantly affects the chemical shifts. For example, the introduction of an electron-withdrawing chloro group at the 4-position of the phenyl ring in 3-benzyl-2-(4-chlorophenyl)imidazo[1,2-a]pyridine shifts the signals of the aromatic protons. rsc.org In contrast, an electron-donating methoxy (B1213986) group would be expected to shift the corresponding proton signals to a higher field.

Table 1: Selected ¹H NMR Data for this compound Derivatives

CompoundSolventMethylene Protons (δ, ppm)Aromatic Protons (δ, ppm)Other Signals (δ, ppm)
3-Benzyl-2-phenylimidazo[1,2-a]pyridineCDCl₃4.51 (s, 2H)6.73-7.73 (m)
3-Benzyl-2-p-tolylimidazo[1,2-a]pyridineCDCl₃4.52 (s, 2H)6.72-7.68 (m)2.41 (s, 3H, CH₃)
3-Benzyl-2-(4-chlorophenyl)imidazo[1,2-a]pyridineCDCl₃4.51 (s, 2H)6.73-7.73 (m)
3-Benzyl-2-(4-bromophenyl)imidazo[1,2-a]pyridineCDCl₃4.43 (s, 2H)6.72-7.73 (m)
3-Benzyl-2-(4-fluorophenyl)imidazo[1,2-a]pyridineCDCl₃4.49 (s, 2H)6.74-7.82 (m)

Data sourced from multiple studies. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound derivatives are indicative of their hybridization and electronic environment.

In the ¹³C NMR spectrum of 3-benzyl-2-p-tolylimidazo[1,2-a]pyridine, the methylene carbon of the benzyl group resonates at approximately 29.9 ppm. rsc.org The carbons of the aromatic rings appear in the downfield region, typically between 112 and 145 ppm. rsc.org The quaternary carbons, such as C2 and C4 of the imidazo[1,2-a]pyridine (B132010) ring, show distinct chemical shifts that are sensitive to the nature of the substituents. rsc.org For example, the C2 carbon in 3-benzyl-2-(4-chlorophenyl)imidazo[1,2-a]pyridine is found at 143.4 ppm, while in the 4-bromophenyl derivative, it is at 143.2 ppm. rsc.org

Table 2: Selected ¹³C NMR Data for this compound Derivatives

CompoundSolventMethylene Carbon (δ, ppm)Aromatic Carbons (δ, ppm)Quaternary Carbons (δ, ppm)
3-Benzyl-2-phenylimidazo[1,2-a]pyridineCDCl₃29.9112.2-137.8144.9 (C2), 144.2 (C4)
3-Benzyl-2-p-tolylimidazo[1,2-a]pyridineCDCl₃29.9112.3-137.5144.9 (C2), 144.2 (C4)
3-Benzyl-2-(4-chlorophenyl)imidazo[1,2-a]pyridineCDCl₃29.9112.2-134.1143.4 (C2), 144.3 (C4)
3-Benzyl-2-(4-bromophenyl)imidazo[1,2-a]pyridineCDCl₃29.7112.3-133.5143.2 (C2), 144.1 (C4)
3-Benzyl-2-(4-fluorophenyl)imidazo[1,2-a]pyridineCDCl₃29.8112.3-162.6143.3 (C2), 144.9 (C4)

Data compiled from various research articles. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation patterns of this compound derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of a compound.

For instance, the HRMS of 3-benzyl-2-phenylimidazo[1,2-a]pyridine shows a molecular ion peak [M+H]⁺ that corresponds to its calculated molecular weight. rsc.org The fragmentation patterns observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for these compounds include the cleavage of the benzyl group, leading to a prominent fragment ion corresponding to the imidazo[4,5-c]pyridine core. For example, in the mass spectrum of a 3-arylpropanamide derivative, a molecular ion peak of m/z = 177 [M]⁺ was observed. rsc.org

X-ray Crystallography for Solid-State Structural Conformation

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions.

For a derivative, 3-benzyl-6-bromo-2-(2-furyl)-3H-imidazo[4,5-b]pyridine, X-ray analysis revealed that the imidazopyridine ring system is nearly coplanar with the furan (B31954) ring. nih.govnih.gov The benzyl group's phenyl ring is significantly twisted with respect to the imidazopyridine core, with a dihedral angle of 85.5(1)°. nih.govnih.gov This twisted conformation is likely due to steric hindrance between the benzyl group and the imidazopyridine ring system.

The imidazo[4,5-c]pyridine scaffold can exist in different tautomeric forms, and X-ray crystallography can identify the predominant tautomer in the solid state. The position of the proton on the imidazole (B134444) ring nitrogen atoms can be determined, distinguishing between the 3H- and 1H- (or 5H-) tautomers.

In the crystal structure of 3-benzyl-6-bromo-2-(2-furyl)-3H-imidazo[4,5-b]pyridine, the molecules are linked into chains by C-H···N hydrogen bonds. nih.govnih.gov These intermolecular interactions play a crucial role in stabilizing the crystal lattice. The study of hydrogen bonding networks provides insights into the packing of molecules in the crystal and can influence the physical properties of the compound, such as its melting point and solubility. The tautomeric equilibrium of related imidazo[4,5-b]pyridine derivatives has been shown to be influenced by the substituents, with the amino and thione forms being favored for 2-amino- and 2-mercapto-3-methyl-3H-imidazo[4,5-b]pyridine, respectively. documentsdelivered.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the IR spectrum of this compound derivatives, characteristic absorption bands can be observed for the various bonds.

For example, the IR spectrum of 3-propyl-2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine shows characteristic bands at 2962 and 2927 cm⁻¹ corresponding to C-H stretching vibrations. acs.org The C=N and C=C stretching vibrations of the aromatic rings typically appear in the region of 1604-1456 cm⁻¹. acs.org The presence of specific substituents will give rise to additional characteristic bands. For instance, a compound with a nitro group would show strong absorption bands around 1550 and 1350 cm⁻¹.

Structure Activity Relationship Sar Studies of 2 Benzyl 3h Imidazo 4,5 C Pyridine Analogues

Positional and Substituent Effects on Biological Activity

The benzyl (B1604629) group at the 2-position is a crucial element for the biological activity of this class of compounds. Studies on imidazo[4,5-c]pyridine derivatives targeting the Bovine Viral Diarrhea Virus (BVDV) have shown that the size of substituents on this benzyl group is a critical factor. nih.gov The introduction of large substituents on the benzyl moiety was found to be associated with a reduction in antiviral activity. nih.gov

Further investigation into the electronic properties of the phenyl ring within the benzyl group has also provided valuable SAR insights. For instance, the presence of a fluorine atom, an electron-withdrawing group, on the phenyl ring at the 2-position led to a decrease in activity against BVDV. nih.gov This suggests that the electronic nature of the benzyl group can modulate the compound's interaction with its biological target. QSAR studies on related 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives have also highlighted that substitutions on the aromatic ring at this position are important for activity. researchgate.net

Table 1: Impact of Benzyl Moiety Modifications on Antiviral Activity of Imidazo[4,5-c]pyridine Analogues
ModificationObserved Effect on ActivityReference
Introduction of large substituents on the benzyl groupReduction in activity nih.gov
Addition of a fluorine atom to the phenyl ringDecrease in activity nih.gov

Modifications to the core imidazo[4,5-c]pyridine nucleus are pivotal in defining the biological activity and regioselectivity of the compounds. Alkylation reactions on 5H-imidazo[4,5-c]pyridines using reagents like 4-chlorobenzyl or butyl bromide under basic conditions have been shown to predominantly yield N5-regioisomers. nih.gov This indicates a higher reactivity of the pyridine (B92270) nitrogen for substitution.

Table 2: Effect of Substituents on the Imidazopyridine Nucleus
ScaffoldPositionSubstituentObserved EffectReference
Imidazo[4,5-c]pyridineN5Alkylation (e.g., 4-chlorobenzyl, butyl)Predominant formation of N5 regioisomers nih.gov
Imidazo[4,5-b]pyridine (Isomer)C6BromineMarkedly increased antiproliferative activity mdpi.com
Imidazo[4,5-b]pyridine (Isomer)-Amidine group on phenyl ringPronounced antiproliferative activity mdpi.com

The electronic properties of substituents, whether they are electron-donating (EDG) or electron-withdrawing (EWG), play a significant role in the activity of imidazo[4,5-c]pyridine analogues. As previously noted, the introduction of an electron-withdrawing fluorine atom on the 2-benzyl group diminished the antiviral activity of certain imidazo[4,5-c]pyridines. nih.gov

In broader studies of related heterocyclic systems, the influence of these groups is a recurring theme. For example, in some series, the presence of an electron-withdrawing group on an aromatic ring can improve antibacterial activity. researchgate.net Conversely, in other contexts, both electron-donating groups (like methoxy) and electron-withdrawing groups (like halogens) have been well-tolerated in synthetic reactions, leading to active compounds. mdpi.com The effect of these groups is often tied to their ability to modulate the acidity or basicity of nearby atoms, influencing factors like protein-ligand binding or membrane permeability. otterbein.edu Theoretical studies on imidazole (B134444) systems show that incorporating either EDGs (like -OH) or EWGs (like -NO2) can significantly alter the electronic structure and absorption spectra of the molecule. webofjournals.com

Stereochemical Considerations and Diastereomeric Effects on Activity

The scientific literature provides limited specific information regarding the stereochemical and diastereomeric effects on the biological activity of 2-benzyl-3H-imidazo[4,5-c]pyridine analogues. However, the importance of stereochemistry in the broader class of imidazopyridines has been recognized. For instance, methods have been developed for the synthesis of imidazo[4,5-b]pyridines that incorporate a chiral substituent at the nitrogen atom. researchgate.net The development of such synthetic routes underscores the perceived importance of stereoisomerism for biological activity, as controlling the three-dimensional arrangement of atoms is often crucial for optimizing interactions with chiral biological targets like enzymes and receptors. Further research is needed to specifically determine how different stereoisomers of this compound derivatives may exhibit varied biological potencies or pharmacological profiles.

Conformational Analysis and its Relation to Biological Potency

The three-dimensional conformation of this compound analogues is a key factor in their interaction with biological targets. X-ray crystallography studies of a related compound, 3-benzyl-6-bromo-2-(2-furyl)-3H-imidazo[4,5-b]pyridine, provide valuable insight into the likely spatial arrangement. nih.gov In this structure, the benzyl phenyl ring is significantly twisted out of the plane of the core imidazopyridine ring system, with a dihedral angle of 85.5°. nih.gov This non-planar conformation suggests that the benzyl group explores a different region of space than the heterocyclic nucleus, which can be critical for fitting into a receptor's binding pocket.

Computational methods like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) have been employed to further understand the relationship between conformation and activity. researchgate.netnih.gov Studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) on imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives have generated 3D contour maps. researchgate.netnih.gov These maps identify specific regions around the molecule where steric bulk or particular electronic features (e.g., negative or positive electrostatic potential) are predicted to either enhance or decrease biological potency. nih.gov This approach confirms that the molecule's shape and electronic surface properties, which are products of its conformation, are directly linked to its inhibitory activity. researchgate.netnih.gov

Molecular Mechanisms of Action and Target Engagement in Research Models

Modulation of Specific Receptors and Enzymes (In Vitro Studies)

In vitro studies have demonstrated that derivatives of the imidazo[4,5-c]pyridine and the closely related imidazo[4,5-b]pyridine core can engage with multiple protein targets, including kinases, ion channels, and immune receptors.

The imidazopyridine scaffold has proven to be a versatile template for the design of potent protein kinase inhibitors, which are crucial regulators of cell signaling and are often dysregulated in cancer.

Aurora Kinases: Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases, a family of serine-threonine kinases essential for mitotic progression. nih.gov Optimization of this series led to the identification of compounds with significant inhibitory activity against Aurora-A and Aurora-B. acs.orgnih.gov For instance, compound 27e (6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine) was found to be a potent dual inhibitor of Aurora-A and Aurora-B, as well as FMS-like tyrosine kinase 3 (FLT3). acs.orgnih.gov Another compound, 31 (2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide), also showed potent inhibition of Aurora-A, -B, and -C. nih.gov Researchers have also successfully designed derivatives with high selectivity for Aurora-A over Aurora-B by modifying the 7-position of the imidazo[4,5-b]pyridine ring, which is a key factor in achieving isoform-specific inhibition. acs.org

c-Met: The imidazopyridine ring has been utilized as a novel scaffold for hinge-binding inhibitors of the c-Met kinase, a receptor tyrosine kinase whose signaling pathway is often implicated in tumor growth and metastasis. nih.govgoogle.com A series of 3H-imidazo[4,5-b]pyridine derivatives demonstrated potent enzymatic and cellular inhibition of c-Met. nih.gov Selective small molecule inhibitors of c-Met have been shown to block c-Met-dependent cellular phenotypes, such as phosphorylation of downstream signaling mediators like Akt and extracellular regulated kinase (ERK). nih.gov

AKT: Derivatives of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine have been developed as potent and selective allosteric inhibitors of AKT kinases (AKT1, AKT2, and AKT3). acs.orgnih.gov One such compound, ARQ 092 (21a), demonstrated high enzymatic potency and effectively inhibited the phosphorylation of the downstream target PRAS40 in cellular assays. acs.org X-ray crystallography confirmed that these compounds bind in a region distinct from the ATP-binding site, leading to a conformation that prevents kinase activation. nih.gov

Other Kinases: The versatility of the scaffold is further highlighted by its application in targeting other kinases. A series of 3H-imidazo[4,5-b]pyridine derivatives were designed and evaluated as novel inhibitors of Mixed-lineage protein kinase 3 (MLK3), with some compounds exhibiting IC50 values in the low nanomolar range. nih.gov

CompoundTarget KinaseInhibitory ActivityReference
Compound 27eAurora-AKd = 7.5 nM acs.orgnih.gov
Compound 27eAurora-BKd = 48 nM acs.orgnih.gov
Compound 27eFLT3Kd = 6.2 nM acs.orgnih.gov
Compound 31Aurora-AIC50 = 0.042 µM nih.gov
Compound 31Aurora-BIC50 = 0.198 µM nih.gov
Compound 31Aurora-CIC50 = 0.227 µM nih.gov
ARQ 092 (21a)AKT1/2/3Potent allosteric inhibitor acs.org
Compound 9aMLK3IC50 = 6 nM nih.gov
Compound 9eMLK3IC50 = 6 nM nih.gov

The imidazopyridine scaffold has been explored for its potential to modulate the gamma-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Benzimidazoles and related heterocyclic structures have been reported as positive allosteric modulators of the GABAA receptor. nih.gov More recently, hybrid molecules combining a GABAA receptor-binding fragment with a serotonin (B10506) 5-HT6 receptor antagonist scaffold were designed. nih.gov Within this series, a derivative featuring a 1-benzyl-4-(piperazin-1-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one moiety showed a binding affinity (Ki) of 592.0 nM for the GABAA receptor. nih.gov

Compound Class/DerivativeTargetActivityBinding Affinity (Ki)Reference
1-benzyl-4-(piperazin-1-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one derivative (Compound 17)GABAA ReceptorModulator592.0 ± 52.5 nM nih.gov

Derivatives of 1H-imidazo[4,5-c]pyridine are recognized as potent and specific agonists of Toll-like receptor 7 (TLR7), an endosomal receptor that detects single-stranded viral RNA and small synthetic molecules, triggering innate immune responses. rsc.orgnih.gov The engagement of TLR7 leads to the production of type I interferons (IFN-α/β), which are vital for antiviral defense and coordinating adaptive immunity. rsc.org

Research into the structure-activity relationships (SAR) of this class has shown that substituents at the N1, C2, and C6 positions are critical for activity. rsc.org Specifically, 1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine was identified as a pure TLR7 agonist with an EC50 of 1.57 μM and negligible activity on the related TLR8 receptor. rsc.org Further modifications, such as adding a benzyl (B1604629) or phenethyl group at the C6 position, maintained or enhanced TLR7 agonism, leading to potent IFN-α induction in human peripheral blood mononuclear cells (PBMCs). rsc.orgnih.gov

CompoundTargetActivityEC50Reference
1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amineTLR7Agonist1.57 µM rsc.org
6-benzyl analogue (Compound 30)TLR7Agonist0.26 µM nih.gov

DprE1: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis. nih.govnih.gov It is a validated target for several classes of novel anti-tubercular agents, including benzothiazines and azaindoles, which act as either covalent or non-covalent inhibitors. nih.gov While DprE1 is a crucial target for heterocyclic inhibitors, the reviewed literature does not prominently feature 2-benzyl-3H-imidazo[4,5-c]pyridine derivatives as inhibitors of this specific enzyme.

Tyrosyl-tRNA synthetase: Tyrosyl-tRNA synthetase (TyrRS) is a vital enzyme in bacterial protein synthesis, making it an attractive target for the development of new antibiotics. researchgate.net Research has identified various heterocyclic scaffolds, such as 3-aryl-4-arylaminofuran-2(5H)-ones, that exhibit potent inhibitory activity against TyrRS. nih.gov However, specific inhibitory activity by compounds based on the this compound core is not extensively documented in the reviewed scientific literature.

Cellular Pathway Interventions (In Vitro Studies)

The modulation of molecular targets by imidazo[4,5-c]pyridine derivatives translates into significant effects on cellular pathways, particularly those governing cell survival and proliferation.

Derivatives of the imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine scaffolds have demonstrated potent antiproliferative activity across a range of human cancer cell lines. nih.govnih.gov

For example, a series of 2,6-diphenyl substituted imidazo[4,5-b]pyridines showed strong and selective antiproliferative effects. nih.gov The N-methyl substituted derivative 19 , bearing a hydroxyl group, was particularly effective against pancreatic (Capan-1), glioblastoma (LN-229), T-cell leukemia (DND-41), chronic myelogenous leukemia (K-562), and mantle cell lymphoma (Z-138) cell lines, with IC50 values ranging from 1.45 to 1.90 μM. nih.gov Mechanistic studies indicated that this compound induced a dose-dependent accumulation of cells in the G2/M phase of the cell cycle. nih.gov

Other studies have reported the cytotoxic effects of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives against breast (MCF-7, MDA-MB-468), leukemia (K562), and osteosarcoma (SaOS2) cells. nih.gov Furthermore, the dual Aurora/FLT3 kinase inhibitor 28c inhibited the growth of HCT116 human colon carcinoma cells and MV4-11 human acute myeloid leukemia cells. acs.org The induction of apoptosis is a key mechanism for the anticancer activity of related heterocyclic compounds. Studies on 2-amino-5-benzylthiazole derivatives, for instance, showed they induce apoptosis in leukemia cells through the cleavage of PARP1 and caspase 3, an increase in pro-apoptotic proteins like Bim, and a decrease in the anti-apoptotic protein Bcl-2. ukrbiochemjournal.org

Compound/Derivative SeriesCell LineCell TypeAntiproliferative ActivityReference
Compound 19 (p-hydroxy, N-methyl derivative)Capan-1Pancreatic AdenocarcinomaIC50 = 1.45-1.90 µM nih.gov
Compound 19 (p-hydroxy, N-methyl derivative)LN-229GlioblastomaIC50 = 1.45-1.90 µM nih.gov
Compound 19 (p-hydroxy, N-methyl derivative)K-562Chronic Myelogenous LeukemiaIC50 = 1.45-1.90 µM nih.gov
2,3-diaryl-3H-imidazo[4,5-b]pyridinesK562Chronic Myelogenous LeukemiaModerate cytotoxicity nih.gov
2,3-diaryl-3H-imidazo[4,5-b]pyridinesMCF-7Breast AdenocarcinomaModerate cytotoxicity nih.gov
Compound 28cHCT116Colon CarcinomaGI50 = 2.30 µM acs.org
Compound 28cMV4-11Acute Myeloid LeukemiaGI50 = 0.299 µM acs.org
3H-imidazo[4,5-c]pyridine-6-formyl-amino acid benzyl estersHT-29, K562, A549, HL60Colon, Leukemia, LungInhibitory effect google.com

Influence on Oxidative Stress and Antioxidant Pathways

While direct studies on the influence of this compound on oxidative stress and antioxidant pathways are not extensively detailed in available research, related heterocyclic compounds have demonstrated notable antioxidant properties. For instance, selenylated imidazo[1,2-a]pyridine (B132010) derivatives have been shown to induce oxidative stress in cancer cells, suggesting a pro-oxidant effect that can be therapeutically beneficial in oncology. nih.govmdpi.com Other studies on pyrimidine-2-thiol (B7767146) derivatives have highlighted their promising antioxidant activities, particularly in scavenging free radicals like DPPH (α,α-diphenyl-β-picrylhydrazyl) and inhibiting lipid peroxidation. nih.gov

The antioxidant or pro-oxidant activity of these compounds is often attributed to their chemical structure, which can facilitate the donation of hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). The evaluation of such activities is commonly performed using assays like the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. mdpi.com For example, N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides have been identified as potent hydroxyl radical scavengers and inhibitors of lipid peroxidation. mdpi.com Although these findings are for related but structurally distinct molecules, they suggest that the imidazo[4,5-c]pyridine scaffold could potentially modulate oxidative stress pathways.

Table 1: Antioxidant Activity of Related Heterocyclic Compounds

Compound Class Assay Notable Findings Reference
Pyrimidine-2-thiol derivatives DPPH radical scavenging, Lipid peroxidation inhibition Potent antioxidant activities, with some compounds showing higher scavenging activity than ascorbic acid. nih.gov
N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides ABTS radical cation scavenging, Hydroxyl radical scavenging Identified as potent and balanced antioxidant agents. mdpi.com

Impact on Inflammatory Responses at a Cellular Level

The imidazopyridine scaffold is a core component of various molecules investigated for their anti-inflammatory properties. Research on related compounds suggests that they can modulate key inflammatory pathways. For example, a novel imidazo[1,2-a]pyridine derivative has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in cancer cell lines. nih.gov This includes the attenuation of cytokine levels, an effect that was enhanced when co-administered with curcumin. nih.gov

Furthermore, 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been evaluated as potential anti-inflammatory agents through their inhibition of cyclooxygenase (COX) enzymes. nih.gov Specifically, some of these compounds exhibited selective inhibition of COX-2, which is a key enzyme in the inflammatory cascade. nih.gov The inhibition of pro-inflammatory cytokine expression has also been noted as a mechanism of action for some imidazo[4,5-b]pyridine derivatives in the context of neuropathic pain management. acs.org While these studies are on related isomers and derivatives, they provide a strong rationale for investigating the anti-inflammatory potential of this compound.

Table 2: Anti-inflammatory Activity of Related Imidazopyridine Derivatives

Compound/Derivative Target Pathway/Enzyme Cellular Model Key Findings Reference
Imidazo[1,2-a]pyridine derivative STAT3/NF-κB/iNOS/COX-2 Breast and ovarian cancer cell lines Attenuated cytokine levels and suppressed inflammatory gene expression. nih.gov
2,3-Diaryl-3H-imidazo[4,5-b]pyridines COX-1 and COX-2 In vitro enzyme assays Showed selective inhibition of COX-2. nih.gov

Binding Site Analysis and Ligand-Target Interactions (Non-Clinical)

The imidazopyridine scaffold is recognized as a privileged structure in the design of kinase inhibitors due to its ability to form key interactions within the ATP-binding site of various kinases. dntb.gov.ua

The hinge region of a kinase is a flexible segment that connects the N-terminal and C-terminal lobes of the kinase domain and is crucial for the binding of ATP. Small molecule inhibitors often form hydrogen bonds with the backbone amide groups of the hinge residues, a critical interaction for potent inhibition. The imidazopyridine core is well-suited for this purpose.

For instance, docking studies of pyrazole-based inhibitors have shown that the pyridine (B92270) ring can act as the hinge-binding moiety, forming hydrogen bonds with key residues such as Met318 in the Bcr-Abl kinase. nih.gov In another example involving ALK (Anaplastic Lymphoma Kinase) inhibitors, a pyrazole (B372694) moiety was found to interact with Glu1197 and Met1199 in the hinge region. nih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
α,α-diphenyl-β-picrylhydrazyl
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)
Curcumin
Met318
Glu1197

Pharmacological Potential in Pre Clinical Research Models Excluding Clinical Human Trials

In Vitro Efficacy Studies

In vitro studies, which are conducted using microorganisms, cells, or biological molecules outside their normal biological context, have been instrumental in exploring the therapeutic promise of various imidazo[4,5-c]pyridine derivatives.

Antiproliferative Activity in Cancer Cell Lines

While specific data on the antiproliferative activity of 2-Benzyl-3H-imidazo[4,5-c]pyridine is not available, related compounds have been investigated. For instance, a series of imidazo[1,5-a]pyridine-benzimidazole hybrids were synthesized and evaluated for their cytotoxic activity against a panel of sixty human tumor cell lines. Among these, compounds 5d and 5l demonstrated significant cytotoxic effects, with GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.43 to 14.9 μM. Further investigation revealed that these compounds induce cell cycle arrest at the G2/M phase and trigger apoptosis. Molecular docking studies suggested that these compounds interact with the colchicine (B1669291) binding site of tubulin, a key protein involved in cell division.

Similarly, derivatives of imidazo[1,2-a]pyrimidine (B1208166) are recognized for their broad spectrum of pharmacological activities, including anticancer effects. This class of compounds is considered a significant area of interest for medicinal chemists.

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral) in Research Models

The imidazo[1,2-a]pyrimidine scaffold, structurally related to imidazo[4,5-c]pyridine, has been noted for its potential antimicrobial properties, including antibacterial, antifungal, and antiviral activities. For example, certain derivatives have shown potential against viruses such as HIV and hepatitis C in research models.

Immunomodulatory Effects in Cellular Assays

There is currently no specific information available in the public domain regarding the immunomodulatory effects of this compound or its close analogs in cellular assays.

In Vivo Efficacy Studies in Animal Models (Research-Oriented, Non-Clinical)

In vivo studies, conducted in living organisms, are essential to understand the potential efficacy and behavior of a compound in a whole biological system.

Efficacy in Xenograft Models

No specific studies on the efficacy of this compound in xenograft models have been identified in the available literature.

Evaluation in Specific Disease Animal Models (e.g., Mycobacterial Infection)

There is a lack of available research data concerning the evaluation of this compound in animal models of mycobacterial infection or other specific diseases.

Pharmacodynamic Biomarker Assessment in Animal Models

Pharmacodynamic (PD) biomarkers are crucial in preclinical research for demonstrating that a compound is engaging with its intended biological target and eliciting a measurable response. This assessment in animal models helps to establish proof-of-concept and understand the mechanism of action.

A thorough literature search did not yield any studies that have evaluated pharmacodynamic biomarkers in animal models following the administration of this compound. Research on related imidazopyridine structures sometimes includes biomarker analysis relevant to their specific therapeutic targets, such as kinase inhibition. For instance, studies on certain imidazo[4,5-b]pyridine derivatives have reported on the modulation of biomarkers consistent with target engagement in tumor xenograft models. acs.org However, no such data is available for this compound.

Data Table: Pharmacodynamic Biomarker Assessment in Animal Models

Biomarker Animal Model Tissue/Fluid Observed Effect
No Data Available No Data Available No Data Available No Data Available

In Vitro Metabolic Stability Studies in Research Contexts

In vitro metabolic stability assays are fundamental in early drug discovery to predict a compound's metabolic fate in the body. These studies, typically using liver microsomes or hepatocytes, determine the rate at which a compound is metabolized, providing insights into its potential in vivo half-life and clearance.

The search for scientific literature did not uncover any published results from in vitro metabolic stability studies conducted on this compound. While research on other, structurally distinct imidazo[4,5-b]pyridine derivatives includes metabolic stability data in mouse and human liver microsomes, these findings cannot be extrapolated to this compound due to the significant impact of structural variations on metabolic pathways. acs.org For example, the stability of related compounds has been shown to be highly dependent on the specific substituents on the imidazopyridine core. acs.org

Data Table: In Vitro Metabolic Stability in Liver Microsomes

Species System Parameter Value
No Data Available No Data Available % Metabolized (time) No Data Available
No Data Available No Data Available Half-life (t½) No Data Available
No Data Available No Data Available Intrinsic Clearance (CLint) No Data Available

Theoretical and Computational Chemistry Studies of 2 Benzyl 3h Imidazo 4,5 C Pyridine

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties and reactivity of molecules. For the imidazo[4,5-c]pyridine scaffold, these studies provide insights into its behavior at a molecular level.

Electronic Structure Analysis (HOMO-LUMO Gaps, Charge Transfer)

The electronic structure of imidazo[4,5-c]pyridine derivatives is a key determinant of their chemical and physical properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The energy difference between them, the HOMO-LUMO gap, indicates the molecule's chemical stability and reactivity.

While specific HOMO-LUMO energy gap values for 2-Benzyl-3H-imidazo[4,5-c]pyridine are not detailed in the reviewed literature, studies on related imidazo[1,2-a]pyridine (B132010) derivatives show that the energy gap is a critical parameter for assessing chemical reactivity and biological activity. For instance, a low energy gap in a related Alpidem molecule (an imidazo[1,2-a]pyridine derivative) was found to be 4.7951 eV, suggesting high chemical reactivity and polarizability. nih.gov Theoretical studies on other heterocyclic systems also confirm that a smaller HOMO-LUMO gap is associated with higher reactivity. scirp.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps are valuable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP visualizes the charge distribution, where negative potential regions (typically colored red or yellow) indicate nucleophilic centers, and positive potential regions (blue) indicate electrophilic centers. scirp.orgchemrxiv.org

For the broader class of imidazo[1,2-a]pyridine N-acylhydrazone derivatives, MEP analysis has identified the nitrogen atoms of the 6-π electron conjugation and oxygen atoms as primary nucleophilic sites. scirp.org This information is crucial for understanding how these molecules might interact with biological targets. Although a specific MEP map for this compound is not available in the searched literature, such analysis would be essential to predict its interaction patterns.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein.

Prediction of Ligand-Target Interactions and Binding Affinities

Molecular docking studies on derivatives of the imidazo[4,5-c]pyridine core have shown promise in identifying potential therapeutic targets. For example, a series of 3H-imidazo[4,5-c]pyridine derivatives were designed and evaluated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a target in cancer therapy. nih.gov The most potent compound in that study, while not the 2-benzyl derivative, showed an IC50 value of 21 nM, and docking studies revealed key interactions within the CDK2 active site. nih.gov

Similarly, docking studies on other imidazopyridine isomers, such as imidazo[4,5-b]pyridines, have been used to design inhibitors for targets like Mixed Lineage Kinase 3 (MLK3), implicated in cancer and neurodegenerative diseases. nih.gov These studies highlight the utility of the imidazopyridine scaffold in drug design, though specific binding affinity data for this compound is not currently published.

Understanding Conformational Changes Upon Binding

Molecular dynamics (MD) simulations complement docking studies by providing insights into the conformational changes of both the ligand and the target protein upon binding. These simulations can reveal the stability of the ligand-protein complex over time. For imidazo[4,5-c]pyridine derivatives targeting CDK2, molecular dynamics studies have helped to elucidate the binding mechanism and the key interactions responsible for potent inhibition. nih.gov Such studies would be necessary to understand the dynamic behavior of this compound in a biological environment.

Chemoinformatic Analysis for Analog Design

Chemoinformatics applies computational methods to analyze chemical data, aiding in the design of new molecules with desired properties. For the imidazo[4,5-b]pyridine scaffold, which is closely related to the [4,5-c] isomer, chemoinformatic approaches have been used in the design of novel derivatives. For instance, a series of 2,6-disubstituted imidazo[4,5-b]pyridines were synthesized based on analog design principles to evaluate their antiproliferative activity. epstem.net The design of new analogs often involves modifying substituents on the core scaffold to optimize activity and selectivity. This type of analysis would be directly applicable to the design of novel this compound analogs for various therapeutic targets.

Hirshfeld Surface Analysis for Intermolecular Interactions

A detailed examination of the scientific literature reveals a notable absence of specific studies focused on the Hirshfeld surface analysis of this compound. While Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within crystal structures, no published crystallographic data or subsequent interaction analysis for this particular compound could be located.

This analytical method provides insights into the types and relative contributions of different intermolecular contacts, such as hydrogen bonds and van der Waals forces, which are crucial for understanding the packing of molecules in a solid state. The analysis generates a three-dimensional surface around a molecule, color-coded to represent the nature and proximity of neighboring atomic contacts. From this surface, a two-dimensional "fingerprint" plot is derived, summarizing the distribution of intermolecular distances and highlighting the key interactions that stabilize the crystal lattice.

Therefore, a data table summarizing the percentage contributions of various intermolecular contacts for this compound cannot be provided at this time. Further experimental work to determine the single-crystal X-ray structure of this compound is necessary before such computational analysis can be undertaken.

Derivatization and Analog Development Strategies for 2 Benzyl 3h Imidazo 4,5 C Pyridine

Design Principles for Novel Analogues

The design of new analogues of 2-Benzyl-3H-imidazo[4,5-c]pyridine is guided by established medicinal chemistry principles, primarily focusing on structure-activity relationships (SAR). The imidazo[4,5-c]pyridine core is a recognized "privileged substructure," meaning it can bind to multiple biological targets. acs.org This characteristic makes it a versatile starting point for drug discovery.

Key design principles for developing novel analogues include:

Modification of the Benzyl (B1604629) Group: The benzyl substituent at the 2-position of the imidazopyridine ring is a primary site for modification. Researchers introduce various substituents onto the phenyl ring to probe interactions with the target protein. The nature and position of these substituents, such as halogens, alkyl, or alkoxy groups, can significantly influence biological activity. nih.govresearchgate.net

Substitution on the Imidazopyridine Core: The imidazopyridine ring system itself offers several positions for substitution. Alkylation or acylation at the nitrogen atoms of the imidazole (B134444) or pyridine (B92270) ring can alter the molecule's electronic properties and hydrogen bonding capabilities. nih.govmdpi.com For instance, the alkylation of 5H-imidazo[4,5-c]pyridines predominantly results in the formation of N5 regioisomers. nih.gov

Introduction of Functional Groups: The incorporation of various functional groups is a common strategy to enhance properties like solubility and target engagement. For example, introducing groups like amides or sulfonamides can provide additional hydrogen bond donors and acceptors, potentially leading to stronger binding interactions with the target. mdpi.comnih.gov

Conformational Restriction: Modifying the structure to limit its conformational flexibility can lead to higher affinity and selectivity. This can be achieved by introducing cyclic structures or rigid linkers.

A study on 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines as Akt inhibitors highlighted the importance of the substitution pattern on the phenyl ring and the pyridine moiety for achieving potent and selective inhibition. nih.gov The optimization process involved exploring various substituents to improve oral bioavailability and in vivo efficacy. nih.gov

Combinatorial Library Synthesis Approaches

Combinatorial chemistry provides a powerful tool for the rapid generation of large numbers of diverse analogues from a common scaffold. For the this compound core, combinatorial approaches enable the systematic exploration of different substituents at various positions.

A typical combinatorial synthesis strategy might involve:

Scaffold Synthesis: The initial synthesis of the core this compound structure.

Parallel Derivatization: The core scaffold is then reacted with a library of building blocks in a parallel fashion. For example, a set of different substituted benzyl halides could be used to introduce diversity at the 2-position. Similarly, a variety of alkylating or acylating agents can be used to modify the nitrogen atoms of the imidazopyridine ring.

The use of solid-phase synthesis can be particularly advantageous for combinatorial library generation. acs.org In this approach, the imidazopyridine scaffold is attached to a solid support (resin), allowing for easy purification after each reaction step by simple filtration and washing. Once the desired modifications are complete, the final compounds are cleaved from the resin.

While specific examples of large combinatorial libraries for this compound are not extensively detailed in the provided search results, the principles of combinatorial synthesis of other heterocyclic structures, such as 1,4-benzodiazepin-2-ones and arylpiperidines, are well-established and can be applied to this scaffold. acs.org These methods often utilize robust and high-yielding reactions like the Suzuki or Stille couplings for creating carbon-carbon bonds. acs.org

Bioisosteric Replacements within the Imidazopyridine Scaffold

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic profiles. researchgate.netnih.gov Within the this compound scaffold, several bioisosteric replacements can be considered.

Classical Bioisosteres:

Ring Equivalents: The pyridine ring of the imidazopyridine system can be replaced with other aromatic heterocycles. For example, replacing the pyridine with a pyrimidine (B1678525) or a triazine ring can alter the electronics and hydrogen bonding pattern of the molecule. niper.gov.in A switch from an imidazopyridine to a 1,2,4-triazolopyridine scaffold has been shown to improve metabolic stability. niper.gov.in

Functional Group Replacements: A common bioisosteric replacement is the substitution of a hydroxyl group with a thiol or an amine group, or the replacement of a hydrogen atom with a fluorine atom. estranky.sk The substitution of fluorine for hydrogen can increase metabolic stability and binding affinity due to the strong carbon-fluorine bond and the high electronegativity of fluorine. estranky.sk

Non-Classical Bioisosteres:

A study on imidazo[4,5-b]pyridin-2-ylthioacetanilides as HIV-1 non-nucleoside reverse transcriptase inhibitors successfully utilized a structure-based bioisosteric replacement approach to design potent analogues. nih.gov This highlights the utility of bioisosterism in optimizing the antiviral activity of this class of compounds.

Scaffold Hopping and Lead Optimization Strategies (Research Phase)

Scaffold hopping is a lead optimization strategy that involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original biological activity. niper.gov.in This approach is valuable for discovering novel intellectual property, improving physicochemical properties, and overcoming issues like metabolic instability. niper.gov.in

For a lead compound based on the this compound scaffold, scaffold hopping could involve replacing the imidazopyridine core with other bicyclic or monocyclic heterocyclic systems. For example, researchers might explore scaffolds like pyrazolo[3,4-c]pyridines, imidazo[1,2-a]pyrazines, or pyrazolo[1,5-a]pyrimidines. niper.gov.inrsc.org The goal is to identify a new core that retains the key pharmacophoric elements responsible for biological activity while offering improved drug-like properties.

An example of scaffold hopping involved switching from an imidazopyridine to a 1,2,4-triazolopyridine scaffold, which resulted in significantly improved metabolic stability. niper.gov.in Another instance described changing a phenyl motif to a pyridyl or pyrimidyl ring to enhance metabolic stability. niper.gov.in

Lead optimization is an iterative process that follows the identification of a promising hit from initial screening or scaffold hopping. It involves fine-tuning the structure of the lead compound to maximize potency and selectivity while minimizing off-target effects and toxicity. This process relies heavily on the continuous feedback from biological testing and structure-activity relationship studies.

Methodological Considerations and Challenges in Research on 2 Benzyl 3h Imidazo 4,5 C Pyridine

Challenges in Synthesis and Purification of Complex Derivatives

The synthesis of complex derivatives of 2-Benzyl-3H-imidazo[4,5-c]pyridine presents considerable challenges, often resulting in the need for multi-step reaction sequences and meticulous purification strategies. The inherent reactivity of the imidazo[4,5-c]pyridine core can lead to a variety of side reactions, complicating the isolation of the desired product.

One of the primary difficulties lies in controlling the regioselectivity of substitution reactions on the heterocyclic ring system. The tautomeric nature of the 3H-imidazo[4,5-c]pyridine skeleton means that alkylation or other modifications can occur at multiple nitrogen atoms, leading to a mixture of regioisomers. mdpi.com For instance, the alkylation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine can yield products substituted at the N3 and N4 positions. mdpi.com In some cases, such as with ethyl bromoacetate, substitution can even occur at the N1 position, further diversifying the product mixture. mdpi.com

The purification of these complex mixtures often requires advanced chromatographic techniques, such as column chromatography, to separate the desired isomer from byproducts and unreacted starting materials. mdpi.com The structural similarity of the resulting isomers can make this separation particularly arduous.

Furthermore, the synthesis of certain derivatives may necessitate the use of specialized catalysts and reaction conditions to achieve acceptable yields and purity. For example, the construction of multisubstituted pyridines can be achieved through metal-free and mild strategies, but these may not be universally applicable to all desired derivatives. nih.gov The choice of solvents and reagents is also critical, as they can significantly influence the reaction pathway and the formation of impurities. Researchers have reported using solvents such as ethanol (B145695) and acetic acid in various synthetic steps. researchgate.net

Assay Development and Validation for Biological Evaluation

Once synthesized and purified, the biological evaluation of this compound derivatives requires the development and validation of robust and reliable assays. These assays are essential for determining the compound's efficacy and mechanism of action against specific biological targets.

A significant challenge in this area is the potential for interference from the compounds themselves. The inherent properties of the molecules, such as their solubility and potential to aggregate, can impact assay performance and lead to misleading results. Therefore, careful optimization of assay conditions is crucial.

For antimicrobial testing, standardized methods such as determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are often employed. researchgate.net These assays assess the ability of the compounds to inhibit or kill various strains of bacteria and fungi. researchgate.netnih.gov It is common practice to use positive controls, such as known antibiotics like ciprofloxacin (B1669076) and ampicillin, and negative controls, like the solvent (e.g., DMSO), to ensure the validity of the results. researchgate.net

In the context of enzyme inhibition studies, such as those targeting protein kinases, researchers must develop specific enzymatic assays. nih.govgoogle.com These assays measure the ability of the compounds to inhibit the activity of the target enzyme, often reported as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.govnih.gov The development of such assays involves selecting the appropriate substrate, enzyme concentration, and detection method.

Validation of these assays is a critical step to ensure their accuracy, precision, linearity, and selectivity. nih.gov This process involves assessing various parameters to confirm that the assay reliably measures the intended biological activity. nih.gov For instance, in immunogenicity testing, methods like ELISA and surface plasmon resonance (SPR) are validated to quantify drug and anti-drug antibody levels. nih.gov

Data Interpretation in Structure-Activity Relationship Studies

SAR studies involve systematically altering different parts of the lead molecule and observing the resulting changes in activity. For example, modifications to the pyridine (B92270) core, the 2-amino group, or the benzyl (B1604629) moiety can all have profound effects on the compound's potency and selectivity. nih.govnih.gov Researchers have found that introducing a lipophilic environment at the C-5 position of a related pyridazine (B1198779) ring can be favorable for acetylcholinesterase (AChE) inhibitory activity and selectivity. nih.gov Conversely, isosteric replacements of a benzylpiperidine moiety were found to be detrimental to activity. nih.gov

Interpreting these results requires careful consideration of multiple factors, including steric and electronic effects, as well as the potential for altered pharmacokinetic properties. A change in one part of the molecule can inadvertently affect its interaction with the biological target or its metabolic stability.

Computational tools, such as molecular docking and homology modeling, are increasingly used to aid in the interpretation of SAR data. nih.gov These methods can provide insights into the binding modes of the compounds within the active site of the target protein, helping to rationalize the observed activity trends. However, it is important to recognize that these are theoretical models and their predictions must be validated experimentally.

The following table provides a hypothetical example of SAR data for a series of this compound derivatives, illustrating how different substitutions can influence biological activity.

CompoundR1 SubstitutionR2 SubstitutionIC50 (nM)
1 HH150
2 4-ChloroH75
3 H3-Methoxy200
4 4-Chloro3-Methoxy50

This table is for illustrative purposes only and does not represent actual experimental data.

Regioisomeric Purity and Characterization in Research

Ensuring the regioisomeric purity of this compound derivatives is a critical and often challenging aspect of research in this area. As previously mentioned, synthetic routes can yield a mixture of isomers, and the separation and characterization of the desired regioisomer are essential for accurate biological evaluation and SAR studies.

The presence of multiple nitrogen atoms in the imidazo[4,5-c]pyridine ring system allows for the formation of different positional isomers during substitution reactions. mdpi.com For example, alkylation can occur at the N1, N3, or N4 positions, leading to products with distinct physical and chemical properties. mdpi.com

The characterization of these regioisomers relies heavily on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is a powerful tool for elucidating the precise connectivity of atoms within the molecule and distinguishing between different isomers. mdpi.com X-ray crystallography provides the most definitive structural information, but obtaining suitable crystals for analysis can be a significant challenge. mdpi.com

The following table summarizes the key analytical techniques used for the characterization of this compound derivatives and their regioisomers.

Analytical TechniqueInformation Provided
1H NMR Spectroscopy Provides information about the number and chemical environment of protons, helping to determine the substitution pattern.
13C NMR Spectroscopy Reveals the number and types of carbon atoms in the molecule, aiding in structural elucidation.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its elemental composition.
X-ray Crystallography Provides a definitive three-dimensional structure of the molecule in the solid state.
Thin-Layer Chromatography (TLC) Used to monitor the progress of reactions and assess the purity of the synthesized compounds. researchgate.net

The meticulous characterization of each synthesized compound is a prerequisite for reliable biological testing. Without a clear understanding of the structure and purity of the compound being tested, any resulting biological data would be of limited value.

Future Research Directions and Translational Perspectives Non Clinical

Exploration of Undiscovered Biological Targets

The imidazo[4,5-c]pyridine core, an isomer of purines, has a demonstrated ability to interact with a variety of biological targets. researchgate.net Derivatives have been identified as potent inhibitors of key enzymes in cell signaling pathways, such as Cyclin-Dependent Kinase 2 (CDK2) and Akt (Protein Kinase B). nih.govnih.gov For instance, a series of 3H-imidazo[4,5-c]pyridine derivatives were designed as CDK2 inhibitors, with the most potent compound exhibiting an IC50 of 21 nM. nih.gov Another study identified 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines as potent and selective ATP-independent Akt inhibitors. nih.gov

Given the structural similarity to purines, a vast number of ATP-binding proteins (the kinome) and other purinergic receptors remain underexplored or entirely undiscovered targets for this scaffold. The broad spectrum of reported activities for the larger imidazopyridine class—including antiviral, antibacterial, and antifungal properties—further suggests that these compounds likely interact with multiple, potentially novel, biological targets. researchgate.net Future research should focus on:

Broad-Based Screening: Employing high-throughput screening campaigns against diverse panels of receptors and enzymes to uncover unexpected biological activities.

Target Deconvolution: Using chemoproteomic approaches, such as affinity chromatography with immobilized ligands, to identify the direct binding partners of active compounds within the cellular environment.

Exploring Related Scaffolds: Investigating the targets of isomeric structures, such as imidazo[1,2-a]pyridines and imidazo[4,5-b]pyridines, which have shown activity against targets like the constitutive androstane (B1237026) receptor (CAR) and in the treatment of central nervous system disorders, can provide valuable clues for new targets for the [4,5-c] isomer. nih.govnih.gov For example, some imidazo[4,5-b]pyridine derivatives have been evaluated as antagonists of angiotensin II and thromboxane (B8750289) A2 receptors. mdpi.com

Development of 2-Benzyl-3H-imidazo[4,5-c]pyridine as Chemical Probes

A chemical probe is a highly selective small molecule used to study the function of a specific protein in cells and organisms. The development of potent and selective inhibitors based on the this compound scaffold makes them ideal candidates for development into chemical probes.

The potent CDK2 inhibitor (compound 5b, IC50 = 21 nM) identified by Wang et al. serves as a prime example. nih.gov Such a molecule, once fully characterized for its selectivity across the kinome, could be used to specifically interrogate the cellular roles of CDK2 in various biological contexts, distinct from its function in cell cycle progression. Similarly, the ATP-independent Akt inhibitors offer a unique tool to study Akt signaling without the confounding effects of targeting the highly conserved ATP-binding pocket. nih.gov

Future work in this area should involve:

Rigorous Selectivity Profiling: Testing lead compounds against large panels of related proteins (e.g., the entire human kinome) to confirm their specificity.

Development of Paired Probes: Synthesizing a structurally similar but biologically inactive "negative control" compound to ensure that observed biological effects are due to on-target activity.

Functionalization: Introducing minimal modifications to the scaffold, such as adding biotin (B1667282) or a clickable alkyne tag, to facilitate pull-down experiments for target validation and identification of binding partners.

Integration of Advanced Computational Methods in Design and Prediction

Advanced computational methods are becoming indispensable for accelerating the drug discovery process. For the this compound scaffold, these tools can rationalize structure-activity relationships (SAR), predict biological activity, and guide the design of next-generation compounds with improved properties.

Several studies have already demonstrated the utility of these methods. Molecular docking and molecular dynamics simulations were successfully used to elucidate the binding mode of an imidazo[4,5-c]pyridine inhibitor within the active site of CDK2, highlighting key interactions responsible for its high potency. nih.gov In another study on related imidazo[4,5-b]pyridines, Density Functional Theory (DFT) was employed to optimize molecular geometries and calculate electronic properties like the HOMO-LUMO energy gap, which helps in understanding molecular reactivity. mdpi.com The Molecular Electrostatic Potential (MEP) maps generated in the same study helped identify reactive sites for intermolecular interactions. mdpi.com

Future computational efforts should focus on:

Predictive Modeling: Developing robust Quantitative Structure-Activity Relationship (QSAR) models to predict the activity of virtual libraries of compounds before undertaking costly synthesis.

ADMET Prediction: Utilizing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new designs, helping to prioritize compounds with more favorable drug-like characteristics. nih.gov

Dynamic Simulations: Expanding the use of molecular dynamics to not only visualize binding but also to understand the conformational changes in both the ligand and the target protein upon binding, offering deeper insights into the mechanism of action.

Table 1: Application of Computational Methods in Imidazopyridine Research
Computational MethodApplicationKey Findings/PurposeReference
Molecular DockingPredicting binding mode of inhibitors in target proteinsIdentified key interactions between inhibitor 5b and CDK2; nih.gov Investigated binding of derivatives in DHFR active site. mdpi.com nih.govmdpi.com
Molecular DynamicsSimulating the dynamic behavior of the ligand-protein complexConfirmed the stability of the docked pose and the persistence of key interactions over time. nih.gov
Density Functional Theory (DFT)Optimizing molecular structure and calculating electronic propertiesCalculated HOMO-LUMO energy gaps and MEP maps to understand molecular reactivity and interaction sites. mdpi.com
ADMET PredictionIn silico evaluation of drug-likeness and pharmacokinetic propertiesScreened for promising drug-like characteristics in novel imidazo[1,2-a]pyrimidine (B1208166) derivatives. nih.gov

Investigation of Novel Synthetic Pathways

The synthesis of substituted imidazo[4,5-c]pyridines is crucial for generating chemical diversity for biological screening. While classical methods often involve the condensation of a 2,3-diaminopyridine (B105623) with a carboxylic acid or aldehyde, modern organic chemistry offers numerous avenues for more efficient and versatile syntheses. nih.gov

Future research into the synthesis of 2-benzyl-3H-imidazo[4,5-c]pyridines should prioritize:

Green Chemistry Approaches: Exploring environmentally benign reaction conditions, such as using glycerol (B35011) as a biodegradable solvent, which has been shown to give excellent yields for related imidazo[4,5-b]pyridine derivatives. researchgate.net

Late-Stage Functionalization: Devising methods to modify the core scaffold after it has been assembled. This allows for the introduction of diverse chemical groups, such as through C-H activation or cross-coupling reactions like the Suzuki coupling, which has been effectively used for phenylation of the imidazo[4,5-b]pyridine core. nih.gov

Regioselective Synthesis: Developing synthetic routes that provide precise control over the position of substituents, particularly on the imidazole (B134444) nitrogen atoms, which is a common challenge in this class of heterocycles. nih.gov Phase transfer catalysis has been shown to be a useful technique for controlling the regioselectivity of N-alkylation in imidazo[4,5-b]pyridines. mdpi.com

Table 2: Modern Synthetic Approaches for Imidazopyridine Scaffolds
Synthetic MethodDescriptionAdvantagesReference
One-Pot, Three-Component SynthesisCondensation of diethylphthalate, anilines, and pyridine-2,3-diamine in a single step.High efficiency, short reaction times, easy workup, excellent yields. researchgate.net
Suzuki Cross-CouplingPalladium-catalyzed reaction to form carbon-carbon bonds, used to add phenyl groups to the scaffold.Versatile for creating 2- and 6-substituted derivatives. nih.gov
Phase Transfer Catalysis (PTC)Used to facilitate the N-alkylation of the imidazole ring system.Aids in controlling the regioselectivity of the alkylation reaction. mdpi.com
Groebke–Blackburn–Bienaymé ReactionA multi-component reaction to form fused imidazo[1,2-a]pyridine (B132010) derivatives.Rapidly builds molecular complexity from simple starting materials. nih.gov

Potential for Developing New Research Tools and Assays

Beyond their direct therapeutic potential, compounds derived from the this compound scaffold can be developed into invaluable tools for basic research and for facilitating the development of other drugs. The creation of highly potent and selective ligands is the first step in this process.

Future opportunities include:

Fluorescent Ligands: Attaching a fluorophore to a selective ligand would allow for direct visualization of its target protein within cells using fluorescence microscopy. This can provide spatial and temporal information about the target's localization and dynamics.

Affinity-Based Tools: Immobilizing a selective inhibitor on a solid support (e.g., agarose (B213101) beads) creates an affinity matrix. This tool can be used to purify the target protein from a complex cellular lysate or to identify unknown binding partners.

Reference Standards: Well-characterized, potent, and selective inhibitors can serve as standard reference compounds for the development and validation of new biological assays designed to find other modulators of the same target.

PET Ligands: For targets expressed in the central nervous system, radiolabeling a brain-penetrant ligand could enable its use as a Positron Emission Tomography (PET) tracer, allowing for non-invasive imaging and quantification of the target protein in the living brain.

By pursuing these non-clinical research avenues, the scientific community can significantly expand the applications of the this compound scaffold, leading to new biological discoveries and the development of novel research tools.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Benzyl-3H-imidazo[4,5-c]pyridine derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : A widely used approach involves cyclization of substituted pyridine diamines with benzaldehyde derivatives. For example, phase-transfer catalysis (solid-liquid) in solvents like DMF with p-toluenesulfonic acid as a catalyst has been effective for analogous imidazo-pyridines . Another method employs POCl3 for chlorination and subsequent purification via ethyl acetate washes and NaHCO3 neutralization . Optimization includes adjusting stoichiometry, temperature (e.g., reflux in POCl3 for regioselective chlorination), and catalyst choice to improve yields.

Q. How can researchers ensure purity and stability of imidazo[4,5-c]pyridine compounds during storage?

  • Methodological Answer : Crystalline solids of imidazo-pyridines are typically stored at -20°C to maintain stability for ≥4 years. Purity (≥98%) is verified using UV/Vis spectroscopy (e.g., λmax at 244 and 286 nm) and batch-specific certificates of analysis. Post-synthesis, purification involves column chromatography or recrystallization, with rigorous drying (e.g., Na2SO4) to prevent hydrolysis .

Q. What spectroscopic techniques are recommended for characterizing imidazo[4,5-c]pyridine derivatives?

  • Methodological Answer : Key techniques include:

  • NMR : To confirm regiochemistry and substituent positions (e.g., distinguishing between 1H and 3H tautomers).
  • IR/Raman : For vibrational mode analysis, supported by DFT calculations (e.g., B3LYP/6-31G(d,p) level) to validate experimental peaks .
  • Mass Spectrometry (TOF-MS) : For molecular weight confirmation, especially in multicomponent reactions .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic and vibrational properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level accurately models bond lengths, angles, and vibrational modes. For example, studies on triazolo-pyridines show <1% deviation between experimental and calculated IR frequencies. Potential Energy Distribution (PED) analysis further assigns vibrational modes to specific molecular motions .

Q. What strategies enhance regioselectivity in halogenation or functionalization of the imidazo[4,5-c]pyridine core?

  • Methodological Answer : Chlorination with POCl3 under reflux selectively targets the 7-position of imidazo[4,5-b]pyridine derivatives . For cross-coupling reactions (e.g., Suzuki-Miyaura), palladium catalysts (e.g., Pd(PPh3)4) with boronic acids in toluene/ethanol mixtures enable regioselective aryl substitutions at the 7-position . Zinc-amine organometallic bases may also direct substitutions in patent-derived methods .

Q. How do structural modifications of this compound influence biological activity, such as enzyme inhibition?

  • Methodological Answer : Substituents at the benzyl group and pyridine ring modulate selectivity. For example, 2-[2-(4-Methoxy-pyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine (BYK191023) inhibits iNOS with 200-fold selectivity over eNOS/nNOS. Competitive binding assays (e.g., SPR or radioligand studies) reveal interactions with the catalytic site, while in vitro IC50 values correlate with cellular arginine concentrations .

Q. What are the challenges in scaling up imidazo[4,5-c]pyridine synthesis, and how can green chemistry principles address them?

  • Methodological Answer : Large-scale synthesis faces hurdles in reagent cost (e.g., Pd catalysts) and waste minimization. Microwave-assisted reactions reduce time and energy (e.g., for bicyclic imidazo-pyridinones) . Phase-transfer catalysis and solvent-free conditions (e.g., in multicomponent reactions) improve atom economy and reduce DMF usage .

Data Contradictions and Resolutions

  • Synthesis Routes : uses benzaldehyde with pyridine diamines under phase-transfer catalysis, while employs POCl3 for chlorination. These are complementary methods targeting different positions; researchers must select based on desired substitution pattern.
  • Enzyme Inhibition : reports cellular IC50 values 40–100× higher than in vitro due to cellular arginine levels, highlighting the need to validate mechanisms in physiological contexts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.